Acetylferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

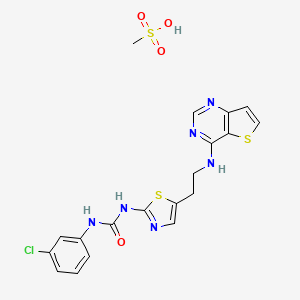

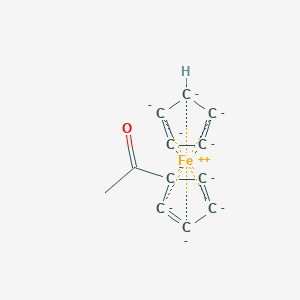

Acetylferrocene is an organoiron compound with the formula (C5H5)Fe(C5H4COCH3). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. It is an orange, air-stable solid that is soluble in organic solvents .

Synthesis Analysis

Acetylferrocene is prepared by Friedel-Crafts acylation of ferrocene, usually with acetic anhydride (Ac2O). The experiment is often conducted in the instructional laboratory to illustrate acylation as well as chromatographic separations .Molecular Structure Analysis

The molecular formula of Acetylferrocene is CHFeO. It has an average mass of 228.068 Da and a monoisotopic mass of 228.023758 Da .Chemical Reactions Analysis

Acetylferrocene undergoes various reactions. For instance, it can be converted to many derivatives, such as reduction to the chiral alcohol (C5H5)Fe(C5H4CH(OH)Me) and precursor to vinylferrocene . The oxidized derivative, acetyl ferrocenium, is used as a 1e-oxidant in the research laboratory .Physical And Chemical Properties Analysis

Acetylferrocene is a red-brown crystal with a density of 1.014 g/mL. It has a melting point of 81 to 83 °C and a boiling point of 161 to 163 °C. It is insoluble in water but soluble in most organic solvents .科学的研究の応用

-

Material Science

-

Biochemistry and Bioorganometallic Chemistry

-

Asymmetric Catalysis

-

Electrochemical Applications

-

Synthesis of 1-Ferrocenylethanol

-

Biological and Medical Fields

- Its ferrocenyl derivative has wide applications to biological and medical fields .

- For example, it can be used in the synthesis of ferrocene-modified beta-lactam because of its physiological activity of anti-malarial, anti-tumor, bactericidal, anti-inflammatory, treatment of anemia, inhibition of enzymatic activity and so on .

-

Preparation of Other Derivatives

-

Organometallic Chemistry

Safety And Hazards

将来の方向性

There is ongoing research on the use of Acetylferrocene and its derivatives in various fields. For instance, studies are being conducted on the influence of the solvent on the shape parameters of the carbonyl band of acetylferrocene in IR and Raman spectroscopy . Another study discusses the potential of ferrocene-based thiosemicarbazones as inhibitors for SARS-CoV-2 . These studies indicate the potential for future applications and research directions involving Acetylferrocene.

特性

CAS番号 |

1271-55-2 |

|---|---|

製品名 |

Acetylferrocene |

分子式 |

C12H4FeO-8 |

分子量 |

228.07 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanone;iron(2+) |

InChI |

InChI=1S/C7H3O.C5H.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h1H3;1H;/q2*-5;+2 |

InChIキー |

SPKJCVZOZISLEI-UHFFFAOYSA-N |

異性体SMILES |

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

正規SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

外観 |

Solid powder |

その他のCAS番号 |

1271-55-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。